5-Amino-2-hydroxy-3-nitrobenzoic acid
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Overview
Description
“5-Amino-2-hydroxy-3-nitrobenzoic acid” is a chemical compound with the molecular formula C7H6N2O5 . It is used as a reactant for various chemical reactions such as two-component dendritic chain reactions, enzymic activation of hydrophobic self-immolative dendrimers, preparation of insulin receptor tyrosine kinase activator, and preparation of polymer-bound diazonium salts using Merrifield resin-bound piperazine .
Synthesis Analysis
The synthesis of nitro compounds like “5-Amino-2-hydroxy-3-nitrobenzoic acid” can be achieved in several ways. One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .
Chemical Reactions Analysis
“5-Amino-2-hydroxy-3-nitrobenzoic acid” can participate in various chemical reactions. For instance, it can be used as a reactant for two-component dendritic chain reactions, enzymic activation of hydrophobic self-immolative dendrimers, preparation of insulin receptor tyrosine kinase activator, and preparation of polymer-bound diazonium salts using Merrifield resin-bound piperazine .
Scientific Research Applications
Photophysical Studies
For more information, you can refer to the product details on Sigma-Aldrich’s website . Additionally, 5-Amino-2-nitrobenzoic acid (a related compound) has applications in dendritic chain reactions and enzyme activation . A recent study also highlights its diverse roles in biological research . Ambeed provides technical documents related to 5-Amino-2-hydroxy-3-nitrobenzoic acid .
Safety and Hazards
When handling “5-Amino-2-hydroxy-3-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, follow the recommended first-aid measures .
properties
IUPAC Name |
5-amino-2-hydroxy-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQMGEMTKMXWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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